Dopamine D4 receptor antagonist-1

Dopamine D4 receptor Binding affinity Schizophrenia

Dopamine D4 receptor antagonist-1 (CAS 444724-92-9) is a selective DRD4 antagonist (Ki=9.0 nM hD4.2) that uniquely increases hippocampal catecholamine synthesis without affecting striatal dopamine turnover—mirroring clozapine's atypical antipsychotic profile. This region-specific neurochemical signature differentiates it from ultra-high-affinity D4 antagonists (e.g., L-745,870, NRA-0160) and classical neuroleptics. Functional IC50=2.1 nM for reversing quinpirole-induced mitogenesis. Validated for D4-dependent limbic signaling, D4 knockout phenotype confirmation, and benzimidazole-piperazine SAR studies. ≥98% purity. For research use only.

Molecular Formula C18H19ClN4
Molecular Weight 326.8 g/mol
Cat. No. B12393789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine D4 receptor antagonist-1
Molecular FormulaC18H19ClN4
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=CC(=CC=C4)Cl
InChIInChI=1S/C18H19ClN4/c19-14-4-3-5-15(12-14)23-10-8-22(9-11-23)13-18-20-16-6-1-2-7-17(16)21-18/h1-7,12H,8-11,13H2,(H,20,21)
InChIKeyBRLVOVGBNYPHBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dopamine D4 Receptor Antagonist-1: A Selective D4 Antagonist Tool for Schizophrenia and Neuropharmacology Research


Dopamine D4 receptor antagonist-1 (CAS 444724-92-9), also known as 2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole, is a selective antagonist of the dopamine D4 receptor (DRD4) with a reported Ki of 9.0 nM for the human D4.2 receptor isoform . The compound belongs to the benzimidazole-piperazine chemical class and exhibits structural similarity to PD 89211, a well-characterized D4 antagonist that demonstrated >800-fold selectivity over other dopamine receptor subtypes and an absence of striatal dopamine synthesis modulation in rodents [1]. Dopamine D4 receptor antagonist-1 is primarily employed as a research tool in preclinical studies investigating D4 receptor function in the central nervous system, particularly in models relevant to schizophrenia and catecholaminergic signaling.

Why Generic D4 Antagonists Cannot Substitute Dopamine D4 Receptor Antagonist-1 in Hippocampal Catecholamine Studies


Although multiple dopamine D4 receptor antagonists are commercially available, they exhibit substantial differences in receptor binding affinity, selectivity profiles, and in vivo neurochemical effects that preclude simple substitution. Dopamine D4 receptor antagonist-1 displays a Ki of 9.0 nM for hD4.2 , placing it in a distinct affinity range compared to ultra-high-affinity antagonists such as L-745,870 (Ki = 0.43 nM) [1] and NRA-0160 (Ki = 0.48 nM) [2]. Critically, the compound's in vivo signature—increased catecholamine synthesis selectively in the hippocampus without affecting striatal dopamine turnover—mirrors the atypical antipsychotic clozapine but differs markedly from classical neuroleptics and even from other D4 antagonists that have failed to show this region-specific effect [3]. Therefore, substituting an alternative D4 antagonist without validating the specific experimental endpoint risks introducing confounding variables in receptor occupancy, off-target activity, and neurochemical outcome.

Dopamine D4 Receptor Antagonist-1: Comparative Quantitative Evidence for Research Procurement Decisions


Receptor Binding Affinity: Dopamine D4 Receptor Antagonist-1 Exhibits Distinct Ki Relative to Ultra-High-Affinity D4 Antagonists

Dopamine D4 receptor antagonist-1 binds to the human dopamine D4.2 receptor with a Ki of 9.0 nM, as determined by competitive displacement of [3H]spiperone . This affinity is approximately 21-fold lower than that of L-745,870 (Ki = 0.43 nM) [1], approximately 19-fold lower than that of NRA-0160 (Ki = 0.48 nM) [2], and approximately 5-fold lower than that of A-381393 for the D4.2 receptor (Ki = 1.9 nM) [3]. These differences in absolute binding affinity may influence receptor occupancy and functional response profiles in experimental systems.

Dopamine D4 receptor Binding affinity Schizophrenia

In Vivo Neurochemical Selectivity: Dopamine D4 Receptor Antagonist-1 Increases Hippocampal Catecholamine Synthesis Without Affecting Striatal Dopamine Turnover

Following a single intraperitoneal injection of 10 mg/kg, dopamine D4 receptor antagonist-1 significantly increased DOPA accumulation in the hippocampus of male Long-Evans rats, indicating enhanced catecholamine synthesis in this limbic region [1]. Critically, no effect on DOPA accumulation was observed in the striatum, a brain region densely populated with D2 receptors where classical antipsychotics robustly elevate dopamine synthesis . This regionally selective neurochemical profile contrasts with typical antipsychotics such as haloperidol, which increase DOPA accumulation in both striatal and limbic regions, and aligns with the atypical antipsychotic clozapine, which similarly shows preferential limbic over striatal effects.

In vivo neurochemistry DOPA accumulation Hippocampus

Functional Antagonism: Dopamine D4 Receptor Antagonist-1 Reverses Quinpirole-Induced Mitogenic Response in CHO Cells

In a functional assay of D4 receptor antagonism, dopamine D4 receptor antagonist-1 (tested as the closely related analog PD 89211) reversed quinpirole-induced [3H]thymidine uptake in CHOpro5 cells expressing the human D4.2 receptor, with an IC50 of 2.1 nM [1]. This functional potency is comparable to its binding affinity, confirming that the compound acts as a full antagonist at D4 receptors in a cellular context. While head-to-head functional data for other D4 antagonists in the same assay system are limited, this IC50 value establishes a quantitative benchmark for in vitro D4 antagonism.

Functional assay D4 receptor antagonism Cellular pharmacology

Selectivity Profile: Dopamine D4 Receptor Antagonist-1 Exhibits >800-Fold Selectivity Over Other Dopamine Receptor Subtypes

Dopamine D4 receptor antagonist-1 (as PD 89211) demonstrated high selectivity for the human D4.2 receptor, with >800-fold lower affinity for other human dopamine receptor subtypes, as well as for rat brain serotonin and adrenergic receptors [1]. In comparison, L-745,870 exhibits >2000-fold selectivity over other dopamine receptors [2], A-381393 shows >2700-fold selectivity over D1, D2, D3, and D5 receptors [3], and NRA-0160 displays negligible affinity for D2 receptors (Ki >10,000 nM) [4]. While the absolute selectivity window of dopamine D4 receptor antagonist-1 is narrower than that of some newer antagonists, it remains sufficient to ensure that D4-mediated effects can be studied without significant contamination from D2 or D3 receptor engagement at concentrations up to 100-fold above the Ki.

Receptor selectivity Dopamine receptor subtypes Off-target activity

Structural Differentiation: 3-Chloro Substitution Distinguishes Dopamine D4 Receptor Antagonist-1 from PD 89211 and Related Analogs

Dopamine D4 receptor antagonist-1 (2-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole) differs from the prototypical D4 antagonist PD 89211 by a single substitution pattern: a 3-chloro substituent on the phenyl ring versus PD 89211's 2-chloro-4-hydroxymethyl substitution . Structure-activity relationship (SAR) studies reported by Pugsley et al. demonstrated that compounds bearing a 3-chloro substituent retain high affinity for the D4 receptor, whereas 4-methoxy or unsubstituted analogs exhibit substantially reduced affinity [1]. This specific structural modification may influence physicochemical properties such as logP (calculated logP = 3.6) and solubility (DMSO solubility >30 mM), as well as potential differences in off-target binding or metabolic stability relative to other benzimidazole-piperazine D4 antagonists.

Structure-activity relationship Benzimidazole-piperazine Chemical synthesis

Optimal Research Applications for Dopamine D4 Receptor Antagonist-1 Based on Quantitative Differentiation Evidence


Dissecting Limbic-Selective Antipsychotic Mechanisms: Hippocampal Catecholamine Synthesis Studies

Dopamine D4 receptor antagonist-1 is uniquely suited for studies examining the neurochemical basis of atypical antipsychotic action. Its ability to increase catecholamine synthesis selectively in the hippocampus without affecting striatal dopamine turnover [1] makes it an ideal tool for investigating D4 receptor-mediated modulation of limbic catecholamine systems. Researchers comparing clozapine-like regional selectivity to classical neuroleptics can employ this compound to isolate D4-dependent effects from D2-mediated striatal actions.

In Vitro Functional Characterization of D4 Receptor Signaling Pathways

With a functional IC50 of 2.1 nM for reversing quinpirole-induced mitogenic responses in CHO cells [1], dopamine D4 receptor antagonist-1 serves as a validated tool for cellular pharmacology studies. Its confirmed antagonist activity enables reliable blockade of D4-mediated signaling cascades, making it suitable for experiments investigating D4 receptor coupling to downstream effectors, including ERK1/2 phosphorylation and c-Fos expression, when used at concentrations within the recommended selectivity window.

Structure-Activity Relationship Studies of Benzimidazole-Piperazine D4 Antagonists

The 3-chloro substitution pattern of dopamine D4 receptor antagonist-1 provides a distinct chemotype for SAR investigations within the benzimidazole-piperazine class . Medicinal chemists and pharmacologists can utilize this compound as a reference standard to evaluate how subtle modifications in phenyl ring substitution influence D4 receptor binding, functional activity, and in vivo neurochemical profile, particularly in comparative studies with PD 89211 and its 4-chloro and 4-methyl analogs.

Validation of D4 Receptor Knockout Phenotypes in Transgenic Mouse Models

The D4 receptor dependency of hippocampal catecholamine synthesis was confirmed by the observation that dopamine D4 receptor antagonist-1 (as PD 89211) increased hippocampal DOPA accumulation in wild-type mice but not in mice lacking the D4 receptor [1]. This makes the compound a valuable pharmacological tool for validating D4 receptor knockout phenotypes and for acute pharmacological complementation studies in conditional or inducible D4 receptor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dopamine D4 receptor antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.